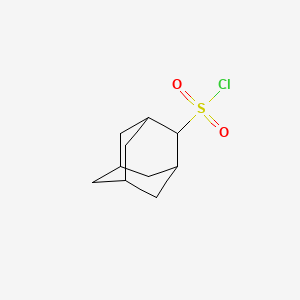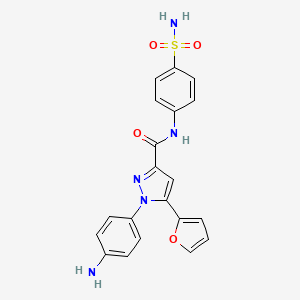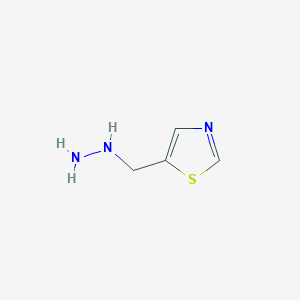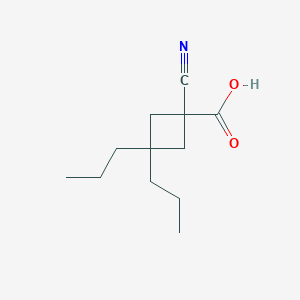![molecular formula C8H5Cl2NO2 B15326560 6,7-Dichloro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B15326560.png)
6,7-Dichloro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-dichloro-2,4-dihydro-1H-3,1-benzoxazin-2-one is a heterocyclic compound with significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxazine ring system substituted with chlorine atoms at positions 6 and 7, which contributes to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dichloro-2,4-dihydro-1H-3,1-benzoxazin-2-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable precursor, such as 2-amino-4,5-dichlorophenol.
Cyclization Reaction: The precursor undergoes a cyclization reaction with phosgene or a similar reagent to form the benzoxazine ring.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 6,7-dichloro-2,4-dihydro-1H-3,1-benzoxazin-2-one may involve:
Bulk Synthesis: Large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.
化学反応の分析
Types of Reactions
6,7-dichloro-2,4-dihydro-1H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The benzoxazine ring can be hydrolyzed under acidic or basic conditions to yield corresponding phenolic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted benzoxazines depending on the nucleophile used.
Oxidation Products: Oxides or quinones.
Reduction Products: Amines or other reduced derivatives.
科学的研究の応用
6,7-dichloro-2,4-dihydro-1H-3,1-benzoxazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6,7-dichloro-2,4-dihydro-1H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of microbial growth or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
6-chloro-3,4-dihydro-2(1H)-naphthalenone: Shares a similar ring structure but with different substituents.
3,4-dihydro-7-hydroxy-2(1H)-quinolinone: Another heterocyclic compound with similar applications.
Uniqueness
6,7-dichloro-2,4-dihydro-1H-3,1-benzoxazin-2-one is unique due to the presence of two chlorine atoms, which significantly influence its chemical reactivity and potential applications. This compound’s distinct structure allows for specific interactions in biological systems, making it a valuable molecule for research and development.
特性
分子式 |
C8H5Cl2NO2 |
|---|---|
分子量 |
218.03 g/mol |
IUPAC名 |
6,7-dichloro-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C8H5Cl2NO2/c9-5-1-4-3-13-8(12)11-7(4)2-6(5)10/h1-2H,3H2,(H,11,12) |
InChIキー |
WAMUGLFXEIJQNP-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC(=C(C=C2NC(=O)O1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Oxa-9-azaspiro[5.5]undec-2-en-4-one](/img/structure/B15326490.png)



amine](/img/structure/B15326511.png)


![2-Bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]ethan-1-one](/img/structure/B15326523.png)


![tert-butylN-[2-methyl-4-(piperidin-4-yl)butan-2-yl]carbamate](/img/structure/B15326551.png)


![1-[(2-Bromo-3-fluorophenyl)methyl]piperazine](/img/structure/B15326568.png)
